molecular formula C11H17BrN2O B14490724 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile CAS No. 64302-32-5

1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile

Cat. No.: B14490724
CAS No.: 64302-32-5
M. Wt: 273.17 g/mol
InChI Key: MOYHKZMKHKDOTL-UHFFFAOYSA-N
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Description

1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromine atom, a morpholine ring, and a nitrile group attached to a cyclobutane ring.

Preparation Methods

The synthesis of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions .

Chemical Reactions Analysis

1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.

Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and nitrile group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

1-Bromo-3,3-dimethyl-2-(morpholin-4-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds such as:

    4-Bromo-1,2-dimethylcyclohexane: Another brominated cycloalkane with different ring size and substituents.

    2-Bromo-3-(morpholin-4-yl)propionic acid: A compound with a similar morpholine ring but different carbon backbone.

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

64302-32-5

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

IUPAC Name

1-bromo-3,3-dimethyl-2-morpholin-4-ylcyclobutane-1-carbonitrile

InChI

InChI=1S/C11H17BrN2O/c1-10(2)7-11(12,8-13)9(10)14-3-5-15-6-4-14/h9H,3-7H2,1-2H3

InChI Key

MOYHKZMKHKDOTL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1N2CCOCC2)(C#N)Br)C

Origin of Product

United States

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